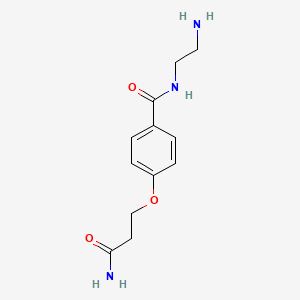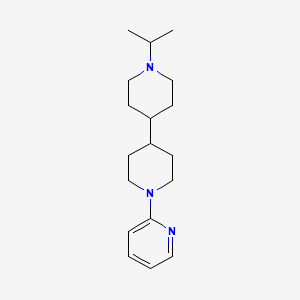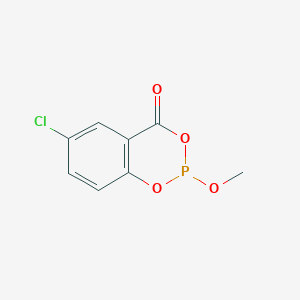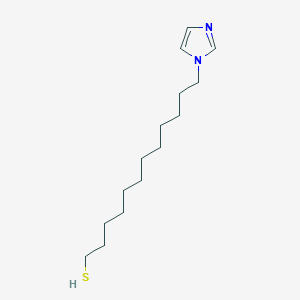
N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features both amine and amide functional groups, which contribute to its reactivity and versatility in chemical synthesis and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-hydroxybenzamide, which is then reacted with 3-chloropropanoic acid to form 4-(3-chloropropoxy)benzamide. This intermediate is subsequently treated with ethylenediamine to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrobenzamides, while reduction can produce primary or secondary amines.
科学研究应用
N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine and amide groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. Additionally, the benzamide moiety can participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-(2-Aminoethyl)-4-hydroxybenzamide: Lacks the 3-amino-3-oxopropoxy group, making it less versatile in chemical reactions.
4-(3-Aminopropoxy)benzamide: Does not have the ethylenediamine moiety, limiting its potential interactions with biological targets.
N-(2-Aminoethyl)-4-methoxybenzamide: The methoxy group is less reactive compared to the 3-amino-3-oxopropoxy group.
Uniqueness
N-(2-Aminoethyl)-4-(3-amino-3-oxopropoxy)benzamide stands out due to its unique combination of functional groups, which confer a high degree of reactivity and versatility. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
919772-07-9 |
|---|---|
分子式 |
C12H17N3O3 |
分子量 |
251.28 g/mol |
IUPAC 名称 |
N-(2-aminoethyl)-4-(3-amino-3-oxopropoxy)benzamide |
InChI |
InChI=1S/C12H17N3O3/c13-6-7-15-12(17)9-1-3-10(4-2-9)18-8-5-11(14)16/h1-4H,5-8,13H2,(H2,14,16)(H,15,17) |
InChI 键 |
WWEVCJAXFSENBI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NCCN)OCCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12614562.png)
![N,N'-[Disulfanediyldi(2,1-phenylene)]bis(5-phenyl-1H-pyrazol-3-amine)](/img/structure/B12614567.png)
![1,1',1''-([1,1'-Biphenyl]-3,3',5-triyl)tripyrene](/img/structure/B12614573.png)
![N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide](/img/structure/B12614584.png)
![2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12614586.png)
![Methyl 4-(5-methyl[1,1'-biphenyl]-2-sulfonyl)benzoate](/img/structure/B12614587.png)

![1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole](/img/structure/B12614597.png)



![3-[Butyl(dimethoxy)silyl]propan-1-amine](/img/structure/B12614617.png)
![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one)](/img/structure/B12614623.png)
